N,N-diethyl-4-(4-iodophenoxy)butan-1-amine
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Overview
Description
N,N-diethyl-4-(4-iodophenoxy)butan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an iodine atom attached to a phenoxy group, which is further connected to a butan-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-(4-iodophenoxy)butan-1-amine typically involves the reaction of 4-iodophenol with N,N-diethyl-4-chlorobutan-1-amine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-(4-iodophenoxy)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom in the phenoxy group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base, such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding phenoxybutanone derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted phenoxybutan-1-amine derivatives.
Scientific Research Applications
N,N-diethyl-4-(4-iodophenoxy)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-(4-iodophenoxy)butan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The phenoxy group and the iodine atom play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-4-(4-fluorophenoxy)butan-1-amine
- N,N-diethyl-4-(4-chlorophenoxy)butan-1-amine
- N,N-diethyl-4-(4-bromophenoxy)butan-1-amine
Uniqueness
N,N-diethyl-4-(4-iodophenoxy)butan-1-amine is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its fluorine, chlorine, and bromine analogs. The iodine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N,N-diethyl-4-(4-iodophenoxy)butan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22INO/c1-3-16(4-2)11-5-6-12-17-14-9-7-13(15)8-10-14/h7-10H,3-6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEUSIHAGMVGLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=CC=C(C=C1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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